chemical properties of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
chemical properties of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
This technical guide provides an in-depth analysis of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid (CAS 1951444-53-3).[1][2][3]
While often conflated with the dihydropyridine intermediates used in the synthesis of Factor Xa inhibitors (like Apixaban), this compound represents the fully aromatic pyridine variant.[2][3] It serves primarily as a critical impurity standard for monitoring oxidative degradation in drug substances and as a bifunctional scaffold for novel peptidomimetic design.[2]
[1][2][3]
Part 1: Molecular Architecture & Physicochemical Profile[1][3]
Structural Identity
The molecule features a central 2-pyridone core (tautomeric with 2-hydroxypyridine) substituted at the N1 position with a 4-aminophenyl group and at the C3 position with a carboxylic acid .[1][2][3]
-
Molecular Formula:
[2][3] -
IUPAC Name: 1-(4-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1][2][3]
Electronic & Solubility Properties
The compound exhibits complex amphoteric behavior due to three ionizable groups:
-
Carboxylic Acid (C3): Acidic (
).[2][3] -
Aniline Nitrogen (N1'): Weakly basic (
).[2][3] -
Pyridone Oxygen: Very weakly basic; the amide-like resonance reduces basicity.[2][3]
Solubility Profile:
The molecule shows poor solubility in water at neutral pH due to potential zwitterionic stacking (intermolecular salt formation between
-
Moderate Solubility: Methanol, Ethanol (often requires heating or acidic/basic modification).[2][3]
-
Low Solubility: Water (neutral), Dichloromethane, Hexanes.[2][3]
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| LogP | 0.8 - 1.2 | Moderate lipophilicity; likely membrane permeable.[1][2][3] |
| PSA (Polar Surface Area) | ~85 Ų | Good oral bioavailability potential (<140 Ų).[2][3] |
| H-Bond Donors | 2 (COOH, NH2) | Critical for crystal packing and receptor binding.[2][3] |
| H-Bond Acceptors | 4 | Interactions with solvent/enzymes.[1][2][3] |
| Rotatable Bonds | 2 | Rigid core; limited conformational flexibility.[2][3] |
Part 2: Synthetic Utility & Reaction Kinetics[1][2][3]
This compound is synthesized via two primary pathways: De Novo Construction (for scaffold generation) and Oxidative Degradation (relevant to impurity profiling).[2][3]
Pathway A: Copper-Catalyzed Ullmann Coupling (De Novo)
The most robust synthetic route involves the N-arylation of 2-hydroxynicotinic acid (or its ester) with 4-iodoaniline.[1][2][3] This reaction typically requires a copper catalyst/ligand system to overcome the poor nucleophilicity of the pyridone nitrogen.[2]
Mechanism:
-
Coordination: Cu(I) coordinates with the pyridone nitrogen and the ligand (e.g., diamine or amino acid).[2][3]
-
Oxidative Addition: The aryl iodide adds to the Cu center.[2][3]
-
Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.[2][3]
Pathway B: Oxidative Aromatization (Impurity Formation)
In the context of Apixaban synthesis, dihydropyridine intermediates are susceptible to oxidation.[2][3] Exposure to air, high temperatures, or metal contaminants can drive the dehydrogenation of the dihydropyridine ring to the fully aromatic pyridine—yielding this compound.[2][3]
DOT Diagram: Synthetic & Degradation Pathways
Caption: Figure 1. Dual origin pathways: Green arrows denote controlled chemical synthesis; Red dashed arrow denotes uncontrolled oxidative degradation from dihydropyridine precursors.[2][3]
Part 3: Critical Impurity Profiling & Analytical Methods[1][2][3]
For drug development professionals, distinguishing this aromatic impurity from the active dihydropyridine intermediate is crucial.[2]
UV-Vis Spectral Differentiation[1][2][3]
-
Dihydropyridines: Typically show absorption maxima (
) around 250-280 nm with lower extinction coefficients.[2][3] -
Aromatic Pyridones (Target): Exhibit a bathochromic shift (red shift) and distinct bands around 300-320 nm due to extended conjugation across the fully aromatic ring and the N-phenyl system.[2][3]
HPLC Method Development
To separate this impurity, a reverse-phase method with pH control is required to suppress ionization of the carboxylic acid.[2][3]
Table 2: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18) | Standard hydrophobic retention.[1][2][3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Maintains pH ~2.0 to keep COOH protonated (neutral) for better retention.[2][3] |
| Mobile Phase B | Acetonitrile | Strong eluent for aromatic compounds.[2][3] |
| Gradient | 5% to 60% B over 20 min | Separates polar aniline precursors from the target.[2][3] |
| Detection | UV @ 305 nm | Specificity for the aromatic pyridone chromophore.[2][3] |
Part 4: Experimental Protocols
Protocol 4.1: Synthesis via Ullmann Coupling
This protocol is designed for the preparation of analytical standards.[2][3]
Materials:
Step-by-Step Methodology:
-
Charging: In a dry reaction vessel equipped with a magnetic stirrer and nitrogen inlet, charge 2-hydroxynicotinic acid, 4-iodoaniline, CuI, L-Proline, and
. -
Solvation: Add DMSO (10 volumes relative to acid mass). Degas the solution by bubbling nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the nicotinic acid is consumed.[2][3]
-
Work-up: Cool to room temperature. Dilute with water (30 volumes).
-
Acidification: Slowly adjust pH to 3.0–4.0 using 1N HCl. The product will precipitate as an off-white to beige solid.[1][2]
-
Purification: Filter the solid. Wash with water followed by cold ethanol.[2][3] Recrystallize from DMF/Water if high purity (>99%) is required.[2]
Protocol 4.2: Stability Stress Testing (Oxidation Study)
To validate the stability of dihydropyridine intermediates against aromatization.[2][3]
-
Dissolve the dihydropyridine precursor in Methanol/Water (50:50).[2][3]
-
Add 0.1 eq of
(Copper Acetate) or expose to air bubbling.[2][3] -
Stir at 40°C for 24 hours.
-
Analyze via HPLC (Table 2 method) to quantify the formation of 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid .
Part 5: References
-
BLD Pharm. (2024).[2][3] Product Datasheet: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid (CAS 1951444-53-3).[1][2][3] Retrieved from
-
Pinto, D. J. P., et al. (2007).[2][3] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[2][3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[2][3] (Contextual grounding for Factor Xa inhibitor scaffolds).
-
Jiang, J., & Ji, Y. (2013).[2][3] "Synthesis of Apixaban."[2][3][4] Synthetic Communications, 43(1), 72-79.[2][3] (Describes the dihydropyridine precursors and oxidation risks).
-
Organic Syntheses. (1931).[2][3][5] "p-Iodoaniline."[1][2][3] Org.[2][3][4][5] Synth., 11, 62. Retrieved from (Standard preparation for the coupling partner).[2][3]
-
PubChem. (2025).[2][3] Compound Summary: 2-Hydroxynicotinic acid.[2][3] Retrieved from [2][3]
Sources
- 1. 1206801-35-5|1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
